Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate
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Overview
Description
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C₁₅H₂₀FNO₄ and a molecular weight of 297.32 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties, which include a morpholine ring and a fluorophenoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate typically involves the reaction of ethyl bromoacetate with 4-fluorophenol in the presence of a base to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorophenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The morpholine ring and fluorophenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate: Similar in structure but with a different ester group.
(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate: Contains a cyano group and is used in different applications.
Uniqueness
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is unique due to its combination of a morpholine ring and a fluorophenoxy group, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.
This compound features a morpholine ring, which is known for its role in enhancing the bioactivity of various compounds. The presence of the 4-fluorophenoxy group may contribute to its interaction with biological targets, potentially influencing enzyme inhibition or receptor modulation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar morpholine derivatives, suggesting that structural modifications can significantly impact activity. For instance, a related morpholine compound demonstrated notable antibacterial effects against various pathogens:
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2a | S. aureus | 31.25 µg/mL |
2b | E. coli | 62.5 µg/mL |
3a | P. aeruginosa | 15.6 µg/mL |
These findings indicate that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains .
Anticancer Potential
The anticancer activity of morpholine derivatives has been documented extensively. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 (colorectal) | 0.1–1 |
Compound B | A549 (lung) | 0.5–3 |
Ethyl Morpholine | HL60 (leukemia) | TBD |
In vitro studies suggest that the mechanism of action may involve the inhibition of critical signaling pathways such as PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .
Case Studies and Research Findings
- In Vitro Studies : A study on structurally similar compounds demonstrated their ability to inhibit cell proliferation in several cancer lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Animal Models : Research involving animal models has indicated that morpholine derivatives can reduce tumor growth significantly when administered at specific dosages, showcasing their potential as therapeutic agents in oncology .
- Synergistic Effects : Some derivatives have shown synergistic effects when combined with existing chemotherapeutic agents. For example, combining ethyl morpholine with standard treatments resulted in enhanced efficacy against resistant cancer cell lines .
Properties
Molecular Formula |
C15H20FNO4 |
---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C15H20FNO4/c1-2-19-15(18)10-17-7-8-20-14(9-17)11-21-13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
RPBODZPCAKZQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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